Cyclohexanone, 2-(acetyloxy)-, (2R)-
Description
Cyclohexanone, 2-(acetyloxy)-, (2R)- is a chiral cyclohexanone derivative characterized by an acetyloxy (-OAc) group at the 2-position of the cyclohexanone ring in the R configuration. This compound belongs to the class of oxygenated cyclohexanones, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and fragrances. The acetyloxy group introduces both steric and electronic effects, influencing reactivity and physical properties such as solubility and boiling point.
Properties
CAS No. |
64363-90-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(1R)-2-oxocyclohexyl] acetate |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3/t8-/m1/s1 |
InChI Key |
DVPFXXZVXFSUTH-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCCC1=O |
Canonical SMILES |
CC(=O)OC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Radical Addition Approaches
The free radical addition of vinyl acetate to cyclohexanone, catalyzed by di-tert-butyl peroxide (DTBP), represents a direct one-step method. This process leverages the propensity of cyclohexanone’s α-C─H bonds (adjacent to the carbonyl) to undergo hydrogen abstraction, generating a radical intermediate that reacts with vinyl acetate.
Mechanistic Insights :
- Chain Initiation : DTBP decomposes thermally to generate tert-butoxy radicals, abstracting an α-hydrogen from cyclohexanone to form a cyclohexanone radical.
- Propagation : The radical adds to vinyl acetate, followed by chain transfer and termination to yield 2-(acetoxyethyl)cyclohexanone.
- Stereochemical Outcome : While the radical pathway typically lacks inherent stereoselectivity, the patent reports surprising regioselectivity favoring the 2-position, though enantiomeric excess (e.e.) data are unspecified.
Optimized Conditions :
Enzymatic and Chiral Pool Syntheses
Fermentation-based methods using Saccharomyces cerevisiae (bakers’ yeast) enable access to chiral cyclohexanone precursors. For example, Leuenberger et al. demonstrated the microbial reduction of oxoisophorone (1) to (−)-(6R)-2,2,6-trimethylcyclohexan-1,4-dione (2), a key intermediate for abscisic acid analogs.
Adaptation for Target Molecule :
- Chiral Starting Material : Use yeast-reduced diketone (2) as a scaffold.
- Regioselective Functionalization : Protect the C4 ketone with 2,2-dimethyl-1,3-propanediol, followed by L-Selectride®-mediated reduction of the C1 ketone to install the C2 acetyloxy group.
- Oxidative Deprotection : MnO₂ oxidation and hydrolysis yield the acetyloxy derivative.
Stereocontrol : The (6R)-configuration of the starting diketone biases subsequent reductions, though epimerization at C6 necessitates careful monitoring.
Stereochemical Analysis and Resolution
Epimerization Risks
Unwanted epimerization at C2 or C6 is a critical concern. For instance, L-Selectride® reduction of diketone (2) yielded both trans- and cis-ketols (10–12), with the latter showing partial racemization at C6. Mitigation strategies include:
Chiral Verification
GC analysis of diastereomeric ketals (e.g., 18 vs. 19) derived from (−)-2,3-butanediol provides a robust method to assess enantiopurity. For (2R)-2-(acetyloxy)cyclohexanone, analogous derivatization with a chiral diol followed by GC or HPLC would enable e.e. determination.
Comparative Methodological Analysis
Key Observations :
- The radical route offers simplicity but lacks stereoselectivity, necessitating post-synthetic resolution.
- Enzymatic methods provide inherent chirality but require multi-step sequences.
- Industrial scalability favors the radical approach, while pharmaceutical applications may prioritize enzymatic or catalytic asymmetry.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: Cyclohexanone, 2-(acetyloxy)-, (2R)- is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanone, 2-(acetyloxy)-, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The acetoxy group plays a crucial role in these interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2-Acetylcyclohexanone (C₈H₁₂O₂)
- Key Difference : The acetyl group (-COCH₃) replaces the acetyloxy (-OAc) group.
- Impact : The ketone functionality enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions compared to the ester group in the target compound.
- Synthesis : Prepared via Friedel-Crafts acylation (91–92% yield) with TLC Rf = 0.45–0.53 (Et₂O/hexanes) .
2-(Difluoroacetyl)cyclohexanone (C₈H₁₀F₂O₂)
- Key Difference : A difluoroacetyl (-COCF₂H) substituent introduces strong electron-withdrawing effects.
- Impact : Increased acidity of α-hydrogens and altered reactivity in redox reactions compared to the acetyloxy derivative .
2-Hydroxycyclohexanone (C₆H₁₀O₂)
- Key Difference : A hydroxyl (-OH) group replaces the acetyloxy group.
- Impact : Higher polarity and hydrogen-bonding capacity, leading to distinct chromatographic behavior (resolved using YMC CHIRAL ART Amylose-SA columns) .
Functional Group Comparison
| Compound | Substituent | Functional Group | Polarity | Key Reactivity |
|---|---|---|---|---|
| 2-(Acetyloxy)-, (2R)- | -OAc | Ester | Moderate | Hydrolysis, transesterification |
| 2-Acetylcyclohexanone | -COCH₃ | Ketone | Low | Nucleophilic addition, aldol condensation |
| 2-(Difluoroacetyl)- | -COCF₂H | Ketone (fluorinated) | Low | Enhanced α-H acidity, fluorophilic interactions |
| 2-Hydroxycyclohexanone | -OH | Alcohol | High | Oxidation, esterification |
Q & A
Q. What are the standard laboratory methods for synthesizing (2R)-2-(acetyloxy)cyclohexanone?
The synthesis typically involves selective oxidation of secondary alcohols using sodium hypochlorite (NaOCl) in acetic acid to generate hypochlorous acid (HOCl), which avoids over-oxidation to carboxylic acids. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the formation of the acetyloxy group at the α-position of cyclohexanone. Purification often employs column chromatography or recrystallization to isolate the enantiomerically enriched product .
Q. How can researchers confirm the structural integrity of (2R)-2-(acetyloxy)cyclohexanone post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify the acetyloxy group (δ ~2.0–2.1 ppm for the acetyl methyl) and cyclohexanone backbone.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 170 for the parent ion) and fragmentation patterns (e.g., loss of acetyl group) .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups .
Q. What safety protocols are essential when handling (2R)-2-(acetyloxy)cyclohexanone?
The compound may exhibit acute toxicity (H302) and skin/eye irritation (H315/H319). Researchers should:
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation (H335).
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can enantiomeric purity of (2R)-2-(acetyloxy)cyclohexanone be achieved during synthesis?
Stereoselective methods include:
- Chiral Catalysts : Use of enantioselective organocatalysts or transition-metal complexes to direct acetyloxy group formation.
- Kinetic Resolution : Enzymatic or chemical separation of enantiomers via differential reaction rates.
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose derivatives) for final purification .
Q. What strategies address contradictions in reported reaction yields for this compound?
Discrepancies may arise from variations in:
- Oxidizing Agents : NaOCl vs. TEMPO/oxone systems, which affect selectivity.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., acetic acid) influencing reaction kinetics.
- Temperature Control : Exothermic reactions requiring precise cooling to prevent side products. Comparative kinetic studies and DOE (Design of Experiments) can resolve these issues .
Q. How does (2R)-2-(acetyloxy)cyclohexanone serve as a chiral building block in complex organic syntheses?
Its applications include:
- Asymmetric Aldol Reactions : The acetyloxy group stabilizes enolate intermediates for stereocontrolled C–C bond formation.
- Natural Product Synthesis : Intermediate in terpenoid and alkaloid pathways, leveraging its cyclohexane ring for conformational rigidity.
- Enzyme Substrate Studies : Probing acetyltransferase or esterase activity in biochemical assays .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- NOESY/ROESY NMR : Correlates spatial proximity of protons to confirm axial/equatorial substituent orientations.
- Vibrational Circular Dichroism (VCD) : Detects absolute configuration via chiral-sensitive IR transitions.
- X-ray Crystallography : Definitive structural confirmation using single-crystal diffraction data .
Methodological Considerations
Q. How can researchers mitigate decomposition during long-term storage?
- Store under inert gas (N/Ar) at –20°C.
- Add stabilizers (e.g., BHT) to prevent radical-mediated oxidation.
- Avoid exposure to moisture to prevent hydrolysis of the acetyloxy group .
Q. What computational tools predict the reactivity of (2R)-2-(acetyloxy)cyclohexanone in novel reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
